Cas no 2104433-11-4 (methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate)

Methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate is a versatile chiral intermediate used in pharmaceutical synthesis and organic chemistry research. Its key structural features include an ester group and an amino functionality, making it valuable for constructing complex molecules, particularly in medicinal chemistry applications. The 3-methoxypyridine moiety enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in asymmetric synthesis due to its potential for stereocontrol. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers. The product is typically supplied with high purity, ensuring reliable performance in demanding applications such as drug discovery and process development.
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate structure
2104433-11-4 structure
商品名:methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
CAS番号:2104433-11-4
MF:C10H14N2O3
メガワット:210.229762554169
CID:6263976
PubChem ID:165708851

methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
    • 2104433-11-4
    • EN300-1769107
    • インチ: 1S/C10H14N2O3/c1-14-8-4-3-5-12-9(8)7(6-11)10(13)15-2/h3-5,7H,6,11H2,1-2H3
    • InChIKey: YBSVLRCZDOGQRZ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=CN=C1C(C(=O)OC)CN

計算された属性

  • せいみつぶんしりょう: 210.10044231g/mol
  • どういたいしつりょう: 210.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1769107-0.05g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
0.05g
$1032.0 2023-09-20
Enamine
EN300-1769107-1.0g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
1g
$1229.0 2023-06-03
Enamine
EN300-1769107-5.0g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
5g
$3562.0 2023-06-03
Enamine
EN300-1769107-5g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
5g
$3562.0 2023-09-20
Enamine
EN300-1769107-0.25g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
0.25g
$1131.0 2023-09-20
Enamine
EN300-1769107-10.0g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
10g
$5283.0 2023-06-03
Enamine
EN300-1769107-2.5g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
2.5g
$2408.0 2023-09-20
Enamine
EN300-1769107-1g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
1g
$1229.0 2023-09-20
Enamine
EN300-1769107-10g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
10g
$5283.0 2023-09-20
Enamine
EN300-1769107-0.5g
methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate
2104433-11-4
0.5g
$1180.0 2023-09-20

methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate 関連文献

methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoateに関する追加情報

Introduction to Methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate (CAS No. 2104433-11-4)

Methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate, identified by its CAS number 2104433-11-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery programs.

The structural composition of methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate incorporates a pyridine ring, which is a common pharmacophore in many bioactive molecules. The presence of a methoxy group at the 3-position of the pyridine ring and an amino group on the propanoate side chain contributes to its unique chemical properties and potential biological interactions. Such structural features are often exploited to modulate the binding affinity and selectivity of compounds towards specific biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the versatility of heterocyclic compounds. Pyridine derivatives, in particular, have been extensively studied due to their ability to engage with various biological receptors and enzymes. The compound methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate is no exception and has been explored for its potential applications in treating a range of diseases, including inflammatory disorders and neurological conditions.

One of the most compelling aspects of methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate is its synthetic accessibility. The molecule can be readily prepared through well-established organic synthesis protocols, which allows for scalable production and further functionalization. This ease of synthesis has enabled researchers to conduct extensive structural modifications and analog studies, thereby enhancing our understanding of its pharmacological profile.

The biological activity of methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate has been the subject of numerous preclinical studies. These investigations have revealed that the compound exhibits inhibitory effects on certain enzymes and receptors implicated in disease pathogenesis. For instance, preliminary data suggest that it may interfere with the activity of Janus kinases (JAKs), which are known to play a crucial role in inflammatory responses. Additionally, the compound has shown potential in modulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide array of physiological processes.

The pharmacokinetic properties of methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate have also been evaluated as part of its characterization. Studies indicate that the compound possesses favorable solubility characteristics, which is essential for effective drug delivery. Furthermore, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for sustained therapeutic effects. These attributes make it an attractive candidate for further development into a clinical candidate.

In conclusion, methyl 3-amino-2-(3-methoxypyridin-2-yl)propanoate (CAS No. 2104433-11-4) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features, coupled with its demonstrated biological activity and favorable pharmacokinetic properties, position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

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